2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine
Description
The compound 2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine features a bicyclic [1,2,4]triazolo[1,5-a]pyrimidine core substituted at the 2-position with an oxolan-3-yl (tetrahydrofuran-3-yl) group. This scaffold is notable for its pharmacological versatility, with substitutions at the 2-, 5-, 6-, and 7-positions influencing target specificity and potency. The oxolan group introduces a heterocyclic ether moiety, which may enhance solubility and modulate interactions with biological targets such as enzymes or receptors .
Properties
Molecular Formula |
C9H14N4O |
|---|---|
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(oxolan-3-yl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C9H14N4O/c1-3-10-9-11-8(12-13(9)4-1)7-2-5-14-6-7/h7H,1-6H2,(H,10,11,12) |
InChI Key |
XDXXXQHMGANCIE-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=NC(=NN2C1)C3CCOC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another method involves the use of dicationic molten salts as catalysts, which also provides high yields under solvent-free conditions or in ethanol as a green solvent .
Industrial Production Methods
Industrial production of this compound typically involves scalable and efficient synthetic routes. The use of microwave-mediated synthesis and dicationic molten salts are particularly attractive for industrial applications due to their high efficiency, reduced reaction times, and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace functional groups on the triazolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated derivatives and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups onto the triazolopyrimidine ring .
Scientific Research Applications
2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes like CDK2 by binding to their active sites and preventing their normal function . This interaction can lead to the disruption of cellular processes, making it useful in cancer treatment .
Comparison with Similar Compounds
Structural and Functional Variations
The biological and physicochemical properties of triazolopyrimidine derivatives are highly dependent on substitution patterns. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Triazolopyrimidine Derivatives
Structure-Activity Relationship (SAR) Insights
- Position-Specific Effects: 2-Substitutions (e.g., oxolan, phenoxy, benzylthio) often dictate target engagement (e.g., tubulin vs. ALS). 5-/7-Substitutions (e.g., trifluoroethylamino, aryl) enhance potency in anticancer and antimalarial contexts .
- Electronic and Steric Factors :
- Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but may reduce solubility. The oxolan group’s ether oxygen balances hydrophilicity and steric bulk.
Biological Activity
The compound 2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a member of the triazolo-pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity based on available research findings, including synthesis methods, structure-activity relationships (SAR), and specific case studies.
Chemical Structure and Properties
The molecular formula of 2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is (exact values can vary based on specific substituents). The oxolane group contributes to its unique properties and potential biological activities.
Synthesis
The synthesis of triazolo-pyrimidines often involves cyclization reactions that can be tailored to introduce various substituents. Common methods include:
- Cyclization of hydrazones with carbonyl compounds
- Condensation reactions involving isocyanides
These methods allow for the modification of the triazole and pyrimidine rings to enhance biological activity.
Antifungal Activity
Recent studies have demonstrated that derivatives of triazolo-pyrimidines exhibit significant antifungal properties. For example:
- A series of novel derivatives were synthesized and tested against Rhizoctonia solani, showing promising results with EC50 values as low as 3.34 µg/mL for certain compounds .
Anticancer Activity
Triazolo-pyrimidines have been explored as potential anticancer agents due to their ability to inhibit various kinases:
- A focused screening identified derivatives that inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. Some compounds showed IC50 values in the sub-micromolar range against CDK-2 .
Structure-Activity Relationships (SAR)
The biological activity of 2-(Oxolan-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be significantly influenced by its substituents:
- Hydrophobic groups increase potency against certain targets.
- Hydrophilic moieties may enhance solubility and bioavailability.
A comprehensive SAR analysis revealed that modifications on the triazole ring can lead to improved interactions with target proteins such as kinases and enzymes involved in fungal metabolism.
Case Study 1: Antifungal Efficacy
In a study focusing on antifungal activity against Rhizoctonia solani, a compound derived from the triazolo-pyrimidine scaffold was found to outperform existing antifungal agents. The study utilized a 3D-QSAR model which indicated predictive relationships between structure modifications and antifungal efficacy (r² = 0.929) .
Case Study 2: Kinase Inhibition
Another investigation highlighted the potential of triazolo-pyrimidines in inhibiting PI3K pathways critical for cancer progression. Derivatives were optimized for selectivity and potency through iterative SAR studies leading to compounds with Kd values as low as 0.01 µM against specific isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
